
2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester: is a complex organic compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of thioic acid groups and esterification with butanol. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioic acid groups to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound’s reactivity with thiol groups makes it useful for studying protein interactions and enzyme functions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
In industrial applications, the compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mecanismo De Acción
The mechanism by which 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester exerts its effects involves interactions with thiol groups in proteins and enzymes. These interactions can alter the function of the target molecules, leading to various biological and chemical effects. The pathways involved may include redox reactions and covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,9,10-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, bis(2-phenylhydrazide)
- 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dimethyl ester
Uniqueness
Compared to similar compounds, 2,3,10,11-Tetrathia-5,8-diazadodecanebis(thioic) acid, 4,9-dithioxo-, O,O-dibutyl ester stands out due to its specific ester groups, which influence its solubility, reactivity, and potential applications. The presence of butyl groups may also enhance its interactions with certain biological targets, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
109477-54-5 |
|---|---|
Fórmula molecular |
C14H24N2O2S8 |
Peso molecular |
508.9 g/mol |
Nombre IUPAC |
O-butyl [2-[(butoxycarbothioyldisulfanyl)carbothioylamino]ethylcarbamothioyldisulfanyl]methanethioate |
InChI |
InChI=1S/C14H24N2O2S8/c1-3-5-9-17-13(21)25-23-11(19)15-7-8-16-12(20)24-26-14(22)18-10-6-4-2/h3-10H2,1-2H3,(H,15,19)(H,16,20) |
Clave InChI |
WNMCEVBWQIEBOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=S)SSC(=S)NCCNC(=S)SSC(=S)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


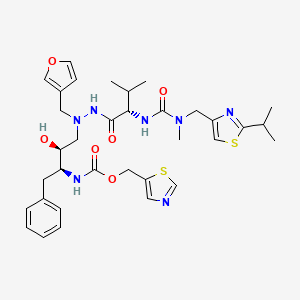
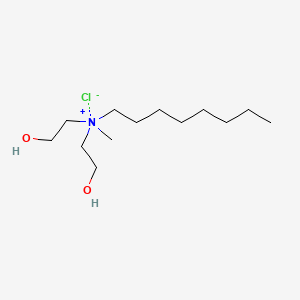
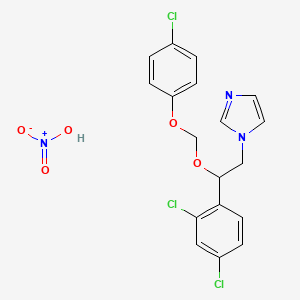


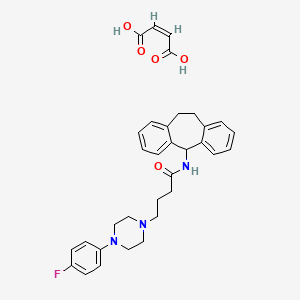
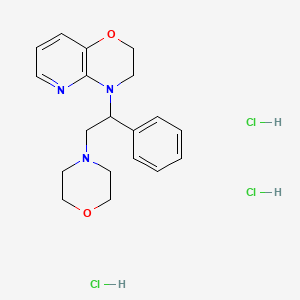
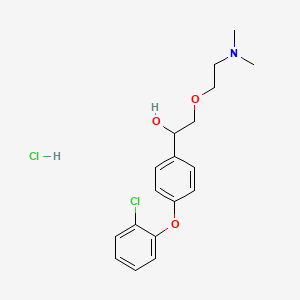
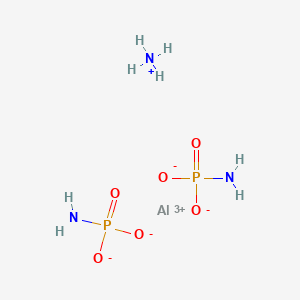

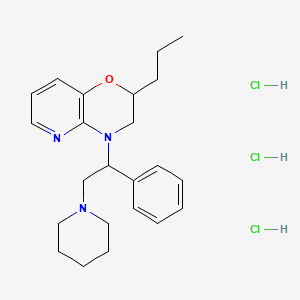


![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
